molecular formula C15H23NO2 B14847830 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14847830
M. Wt: 249.35 g/mol
InChI Key: IOEFDDPBVFPIPW-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-cyclopropoxy-N,N-dimethylaniline with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline
  • 3-Tert-butoxy-2-cyclopropoxy-N,N-diethylamine

Uniqueness

3-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(16(4)5)14(13)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3

InChI Key

IOEFDDPBVFPIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1OC2CC2)N(C)C

Origin of Product

United States

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